An In-Depth Technical Guide on the Mechanism of Action of Dhodh-IN-13 and the Broader Class of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
An In-Depth Technical Guide on the Mechanism of Action of Dhodh-IN-13 and the Broader Class of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dhodh-IN-13, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited availability of specific preclinical data for Dhodh-IN-13 in the public domain, this document also presents a broader examination of the well-characterized class of DHODH inhibitors, including the parent compound A771726, to offer a complete understanding of the core mechanism, relevant signaling pathways, and experimental methodologies.
Introduction to Dhodh-IN-13
Dhodh-IN-13 is identified as a hydroxyfurazan analog of A771726, the active metabolite of the immunosuppressive drug leflunomide. It is classified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] The primary indication for research is in the context of rheumatoid arthritis.[1][2][3][4]
Molecular Profile and Potency
Dhodh-IN-13 has been evaluated for its inhibitory activity against DHODH. The available quantitative data is summarized below.
| Compound | Target | IC50 | Source Organism |
| Dhodh-IN-13 | DHODH | 4.3 µM | Rat liver |
| Dhodh-IN-14 | DHODH | 0.49 µM | Rat liver |
| Dhodh-IN-15 | DHODH | 11 µM | Rat liver |
| Dhodh-IN-22 | DHODH | 0.3 nM | Human |
| A771726 (Teriflunomide) | DHODH | 24.5 nM | Human |
| Brequinar | DHODH | 2.1 nM | Human |
| Leflunomide | DHODH | >100 µM (pro-drug) | Human |
Table 1: Comparative IC50 values of Dhodh-IN-13 and other notable DHODH inhibitors.[1][2][3][4][5][6]
Proposed Binding Mechanism
In-silico docking studies suggest that Dhodh-IN-13 binds to the DHODH active site in a manner similar to brequinar (BQN). The deprotonated hydroxyl group of the furazan ring is proposed to interact with Arg136, mimicking the carboxyl group of BQN and other related compounds.[1] This interaction is distinct from the binding mode of some other inhibitors that interact with Tyr356.[1]
Core Mechanism of Action: DHODH Inhibition
The primary mechanism of action for Dhodh-IN-13 and its class of inhibitors is the targeted inhibition of dihydroorotate dehydrogenase.
The Role of DHODH in De Novo Pyrimidine Synthesis
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[7][8][9] Specifically, it facilitates the oxidation of dihydroorotate (DHO) to orotate, with subsequent reduction of a quinone electron acceptor.[7][10] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[7][11]
Downstream Cellular Consequences of DHODH Inhibition
By blocking DHODH, these inhibitors lead to a depletion of the intracellular pool of pyrimidines. This has several significant downstream effects:
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Cell Cycle Arrest: The reduction in ribonucleotide levels activates sensor molecules like p53, which in turn prevents the progression of the cell cycle from the G1 to the S phase.[12] This arrests the proliferation of highly metabolically active cells.[12]
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Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis, in sensitive cell lines, such as in acute myeloid leukemia (AML) cells.[13][14]
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Immunosuppression: In the context of autoimmune diseases, the anti-proliferative effect on activated T- and B-lymphocytes is the basis for the therapeutic effect.[12][15]
-
Antiviral Activity: Viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition can thus exert broad-spectrum antiviral effects.[16]
-
Induction of Differentiation: In some cancer cells, particularly AML, DHODH inhibition has been shown to induce cellular differentiation.[17]
-
Activation of STING Pathway: Recent studies have shown that DHODH inhibition can lead to mitochondrial oxidative stress, release of mitochondrial DNA into the cytosol, and subsequent activation of the cGAS-STING signaling pathway, which promotes anti-tumor immunity.[18]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.
DHODH Enzymatic Assay (DCIP-based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons from this reaction are transferred to coenzyme Q10 and then to the indicator dye 2,6-dichlorophenolindophenol (DCIP), causing it to change from blue to colorless. The rate of this color change is proportional to DHODH activity.[19][20][21]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrate: 500 µM Dihydroorotic acid in assay buffer.
-
Cofactor: 100 µM Coenzyme Q10.
-
Indicator: 200 µM DCIP.
-
Test Inhibitor (e.g., Dhodh-IN-13) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate recombinant DHODH with the test inhibitor in the assay buffer containing Coenzyme Q10 and DCIP at 25°C for 30 minutes.[19]
-
Initiate the reaction by adding the dihydroorotic acid substrate.
-
Immediately measure the decrease in absorbance at 600-650 nm using a microplate reader over a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the impact of DHODH inhibition on the metabolic activity and proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., A375 melanoma cells, HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[22]
-
-
Treatment:
-
Treat the cells with various concentrations of the DHODH inhibitor (e.g., leflunomide at 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours).[23] Include a vehicle control (DMSO).
-
For rescue experiments, co-treat a set of wells with the inhibitor and 100 µM uridine.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
Dhodh-IN-13 is a promising research compound that targets a well-validated node in cellular metabolism. Its mechanism of action is centered on the potent inhibition of dihydroorotate dehydrogenase, leading to pyrimidine starvation. This, in turn, results in cytostatic and, in some cases, cytotoxic effects on rapidly dividing cells. While specific data on Dhodh-IN-13 remains limited, the extensive research on its parent compound, A771726, and other inhibitors like brequinar, provides a robust framework for understanding its biological activities and potential therapeutic applications. Further preclinical studies are warranted to fully elucidate the specific pharmacological profile of Dhodh-IN-13.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 6. medchemexpress.com [medchemexpress.com]
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- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
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- 10. researchgate.net [researchgate.net]
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- 12. go.drugbank.com [go.drugbank.com]
- 13. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
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